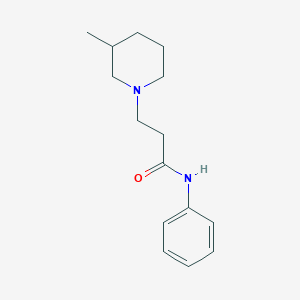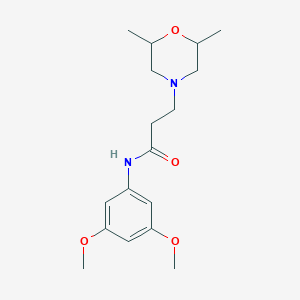
N-(3,5-dimethoxyphenyl)-3-(2,6-dimethylmorpholin-4-yl)propanamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(3,5-dimethoxyphenyl)-3-(2,6-dimethylmorpholin-4-yl)propanamide is a synthetic organic compound characterized by its unique chemical structure This compound features a phenyl ring substituted with two methoxy groups at the 3 and 5 positions, a propionamide chain, and a dimethyl-morpholinyl group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(3,5-dimethoxyphenyl)-3-(2,6-dimethylmorpholin-4-yl)propanamide typically involves multiple steps:
Formation of the Phenyl Intermediate: The starting material, 3,5-dimethoxybenzaldehyde, undergoes a reaction with a suitable amine to form the corresponding Schiff base.
Reduction: The Schiff base is reduced to the corresponding amine using a reducing agent such as sodium borohydride.
Acylation: The resulting amine is then acylated with a propionyl chloride derivative to form the propionamide.
Morpholine Introduction: Finally, the dimethyl-morpholinyl group is introduced via a nucleophilic substitution reaction, often using dimethylamine and morpholine under basic conditions.
Industrial Production Methods
In an industrial setting, the synthesis of this compound would be optimized for scale, yield, and cost-effectiveness. This might involve:
Continuous Flow Chemistry: To enhance reaction efficiency and control.
Catalysis: Using catalysts to lower activation energy and increase reaction rates.
Purification: Employing techniques such as crystallization, distillation, or chromatography to achieve high purity.
化学反应分析
Types of Reactions
N-(3,5-dimethoxyphenyl)-3-(2,6-dimethylmorpholin-4-yl)propanamide can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding phenols or quinones.
Reduction: The amide group can be reduced to an amine under strong reducing conditions.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Lithium aluminum hydride or catalytic hydrogenation.
Substitution: Halogenating agents or nitrating mixtures for electrophilic substitution.
Major Products
Oxidation: Phenolic or quinone derivatives.
Reduction: Corresponding amines.
Substitution: Halogenated or nitrated phenyl derivatives.
科学研究应用
N-(3,5-dimethoxyphenyl)-3-(2,6-dimethylmorpholin-4-yl)propanamide has several applications in scientific research:
Medicinal Chemistry: Potential use as a pharmacophore in drug design, particularly for targeting specific receptors or enzymes.
Biological Studies: Investigating its effects on cellular pathways and its potential as a biochemical tool.
Material Science: Exploring its properties for use in organic electronics or as a precursor for advanced materials.
作用机制
The mechanism by which N-(3,5-dimethoxyphenyl)-3-(2,6-dimethylmorpholin-4-yl)propanamide exerts its effects depends on its interaction with molecular targets. Potential pathways include:
Receptor Binding: Acting as an agonist or antagonist at specific receptors.
Enzyme Inhibition: Inhibiting key enzymes involved in metabolic pathways.
Signal Transduction: Modulating intracellular signaling cascades.
相似化合物的比较
Similar Compounds
N-(3,5-Dimethoxy-phenyl)-3-(morpholin-4-yl)-propionamide: Lacks the dimethyl substitution on the morpholine ring.
N-(3,5-Dimethoxy-phenyl)-3-(piperidin-4-yl)-propionamide: Contains a piperidine ring instead of a morpholine ring.
Uniqueness
N-(3,5-dimethoxyphenyl)-3-(2,6-dimethylmorpholin-4-yl)propanamide is unique due to the presence of both methoxy groups and the dimethyl-morpholinyl moiety, which may confer distinct pharmacokinetic and pharmacodynamic properties compared to its analogs.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparisons with similar compounds
属性
分子式 |
C17H26N2O4 |
|---|---|
分子量 |
322.4 g/mol |
IUPAC 名称 |
N-(3,5-dimethoxyphenyl)-3-(2,6-dimethylmorpholin-4-yl)propanamide |
InChI |
InChI=1S/C17H26N2O4/c1-12-10-19(11-13(2)23-12)6-5-17(20)18-14-7-15(21-3)9-16(8-14)22-4/h7-9,12-13H,5-6,10-11H2,1-4H3,(H,18,20) |
InChI 键 |
UZGUNDTXQXDRMA-UHFFFAOYSA-N |
SMILES |
CC1CN(CC(O1)C)CCC(=O)NC2=CC(=CC(=C2)OC)OC |
规范 SMILES |
CC1CN(CC(O1)C)CCC(=O)NC2=CC(=CC(=C2)OC)OC |
溶解度 |
34.3 [ug/mL] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-(2,5-dimethoxyphenyl)-3-[4-(2-fluorophenyl)piperazin-1-yl]propanamide](/img/structure/B248201.png)
![Ethyl 4-[3-(2,5-dimethoxyanilino)-3-oxopropyl]-1-piperazinecarboxylate](/img/structure/B248205.png)
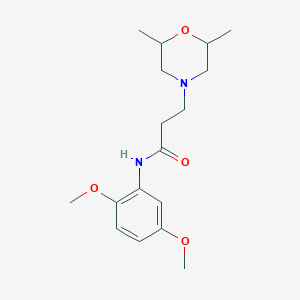


![3-[benzyl(methyl)amino]-N-(2,5-dimethoxyphenyl)propanamide](/img/structure/B248212.png)

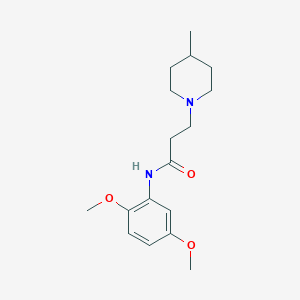
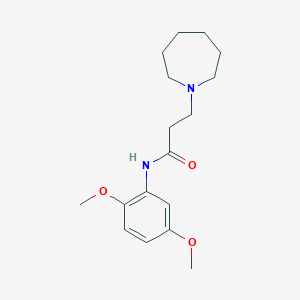
![3-[4-(2-fluorophenyl)-1-piperazinyl]-N-phenylpropanamide](/img/structure/B248217.png)
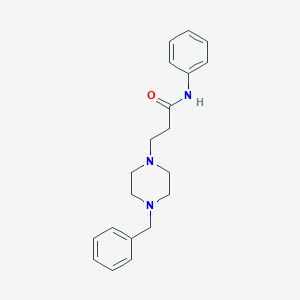
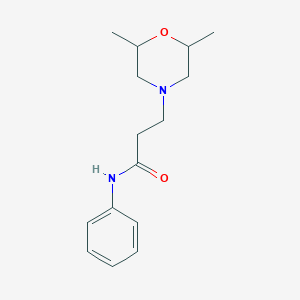
![Ethyl 1-[3-oxo-3-(phenylamino)propyl]piperidine-3-carboxylate](/img/structure/B248223.png)
